![molecular formula C12H14N2OS2 B2884464 (2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide CAS No. 649712-35-6](/img/structure/B2884464.png)
(2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-(pyrrolidin-1-ylcarbonothioyl)-3-(thiophen-2-yl)prop-2-enamide, also known as PCTA-1, is a small molecule inhibitor that has shown potential in the field of cancer research. It is a member of the class of compounds known as thioamides and has been studied extensively for its ability to inhibit the growth of cancer cells.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by (Liu et al., 2014) reported the diastereoselective synthesis of functionalized tetrahydropyrimidin‐2‐thiones via ZnCl2 promoted one-pot reactions. This work demonstrates the utility of similar compounds in generating functionalized heterocycles with good yield and selectivity.
Enantioselective Synthesis
(Yang et al., 2009) described the enantioselective intramolecular addition of tertiary enamides to ketones, facilitated by a Cr(III)(salen)Cl catalyst. This method provides a general approach to synthesize enantioenriched 1H-pyrrol-2(3H)-one derivatives, indicating the potential of similar structures in asymmetric synthesis.
Molecular Interaction Studies
The study on molecular interactions in N-phenyl-3-(pyridin-4-yl) prop-2-enamide solutions by (Tekade et al., 2015) explores how the density, viscosity, and ultrasonic velocity of solutions can provide insights into solute-solvent interactions. This research underlines the importance of understanding the physicochemical properties of such compounds in various solvents.
Antimicrobial and Antiproliferative Activities
A publication by (Riyadh, 2011) highlights the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce substituted pyridine derivatives with significant antimicrobial and antitumor activities. This demonstrates the potential pharmaceutical applications of compounds with similar structures.
Pharmacological Characterization
(Grimwood et al., 2011) conducted a pharmacological characterization of a κ-opioid receptor antagonist, illustrating the complex interactions and selectivity such compounds can exhibit toward biological targets, indicative of the therapeutic potential of related chemical entities.
properties
IUPAC Name |
(E)-N-(pyrrolidine-1-carbothioyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c15-11(6-5-10-4-3-9-17-10)13-12(16)14-7-1-2-8-14/h3-6,9H,1-2,7-8H2,(H,13,15,16)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLQJGVVAIGYGG-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)NC(=O)C=CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=S)NC(=O)/C=C/C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.